molecular formula C20H16BrNO3 B2552940 N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide CAS No. 400087-24-3

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide

Cat. No.: B2552940
CAS No.: 400087-24-3
M. Wt: 398.256
InChI Key: QJKJRKNCUNVEHD-UHFFFAOYSA-N
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Description

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide is a synthetic small molecule characterized by a 2-oxopyran core substituted with a 4-bromophenyl group at position 6 and a methyl group at position 3. The pyran ring is further functionalized by a 4-methylbenzamide moiety at position 4. The bromine atom at the para position of the phenyl ring and the methyl substituents on both the pyran and benzamide groups contribute to its unique electronic and steric properties, which may influence binding affinity, selectivity, and pharmacokinetics.

Properties

IUPAC Name

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3/c1-12-3-5-15(6-4-12)19(23)22-18-13(2)11-17(25-20(18)24)14-7-9-16(21)10-8-14/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKJRKNCUNVEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(OC2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives . This method is advantageous due to its high yield, eco-friendly process, and short reaction times.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of solid acid catalysts and ultrasonic irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, the Suzuki–Miyaura coupling reaction, which is widely applied in industrial chemistry, can be employed to form the carbon-carbon bonds necessary for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several benzamide-based HDAC inhibitors and halogenated pyran derivatives. Key analogs include:

Compound Name Substituents (Pyran Position 6 / Benzamide) Key Structural Differences Biological Target (HDAC Isoform Activity)
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide 4-Bromophenyl / 4-methylbenzamide Reference compound Not explicitly reported (inferred HDAC)
4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide 4-Chlorophenyl / 4-chlorobenzamide Cl substituents (vs. Br, CH₃) Unknown
HDACi 109 2-Aminophenylaminohexyl / 4-methylbenzamide Flexible alkyl chain with amino group HDAC1 (IC₅₀ = 0.15 µM), HDAC3 (IC₅₀ = 0.18 µM)
HDACi 136 2-Amino-4-fluorophenylaminohexyl / 4-methylbenzamide Fluorine substituent HDAC1 (IC₅₀ = 2.1 µM), HDAC3 (IC₅₀ = 1.4 µM)

Key Observations :

  • Halogen Effects: Replacement of bromine in the target compound with chlorine (as in ) reduces molecular weight (Br: ~80 g/mol vs. Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets compared to chlorine.
  • Substituent Position: The para-substituted bromine in the target compound contrasts with ortho-aminophenyl groups in HDACi 109 and 136, which exhibit stronger HDAC inhibition due to hydrogen-bonding interactions with catalytic residues .
  • Methyl vs.
Physicochemical Properties
  • Molecular Weight : At ~424 g/mol, the compound adheres to Lipinski’s rules, suggesting oral bioavailability.

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